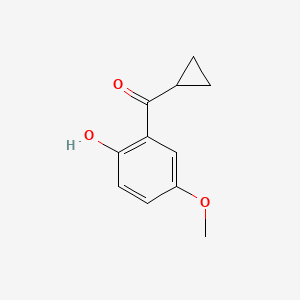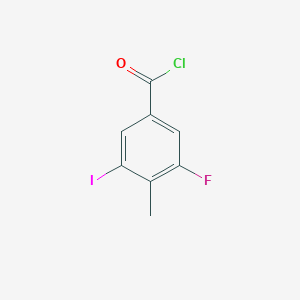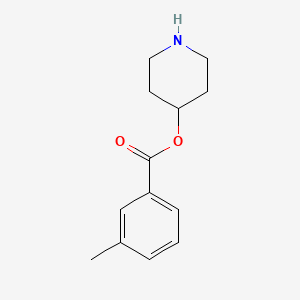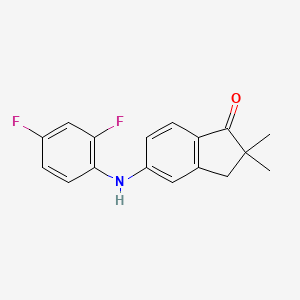![molecular formula C16H21N3 B14192064 2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile CAS No. 898911-65-4](/img/structure/B14192064.png)
2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with bis(cyclopropylmethyl)amino and dimethyl groups, as well as a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.
Addition of Bis(cyclopropylmethyl)amino Group: This step involves the reaction of the pyridine derivative with cyclopropylmethylamine in the presence of a suitable catalyst.
Incorporation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Cyanating agents like sodium cyanide and potassium cyanide are used for introducing the carbonitrile group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis.
相似化合物的比较
Similar Compounds
Pyridine Derivatives: Compounds like 2,6-dimethylpyridine and 3-cyanopyridine share structural similarities.
Cyclopropylmethyl Amines: Compounds such as cyclopropylmethylamine and its derivatives.
Carbonitrile Compounds: Similar compounds include benzonitrile and acetonitrile.
Uniqueness
2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
898911-65-4 |
|---|---|
分子式 |
C16H21N3 |
分子量 |
255.36 g/mol |
IUPAC 名称 |
2-[bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H21N3/c1-11-7-15(8-17)16(18-12(11)2)19(9-13-3-4-13)10-14-5-6-14/h7,13-14H,3-6,9-10H2,1-2H3 |
InChI 键 |
RPGNJDFNTQPPEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1C)N(CC2CC2)CC3CC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)

methyl]-](/img/structure/B14192007.png)

![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)

![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)





